molecular formula C27H26N2O2 B132241 2,2-Bis[4-(4-aminophenoxy)phenyl]propane CAS No. 158066-25-2

2,2-Bis[4-(4-aminophenoxy)phenyl]propane

Cat. No.: B132241
CAS No.: 158066-25-2
M. Wt: 410.5 g/mol
InChI Key: KMKWGXGSGPYISJ-UHFFFAOYSA-N
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Description

2,2-Bis[4-(4-aminophenoxy)phenyl]propane is an organic compound with the molecular formula C27H26N2O2. It is a diamino monomer with a diphenoxy-phenyl core, commonly used in the synthesis of polyimides and epoxy resins. This compound is known for its high thermal stability and mechanical properties, making it valuable in various industrial applications .

Safety and Hazards

The compound is harmful if swallowed . Precautionary measures include not eating, drinking, or smoking when using this product, washing skin thoroughly after handling, and calling a poison center or doctor if swallowed .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Bis[4-(4-aminophenoxy)phenyl]propane typically involves the reduction of 2,2-Bis[4-(4-nitrophenoxy)phenyl]propane. One method includes dissolving the nitro compound in an ethanol solvent, followed by the addition of a ferric, palladium/carbon trichloride catalyst, and hydrazine hydrate. The reaction is carried out at 68-70°C for 8-10 hours. The product is then filtered, diluted with ethanol, cooled to -10 to 10°C, and dried to obtain the final product with a yield of 97-98% and a purity of 99% .

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process includes the use of high-performance liquid chromatography (HPLC) to ensure the purity of the product. The reaction conditions are optimized to achieve high yields and purity, making the compound suitable for electronic grade applications .

Chemical Reactions Analysis

Types of Reactions

2,2-Bis[4-(4-aminophenoxy)phenyl]propane undergoes various chemical reactions, including:

    Reduction: The reduction of nitro groups to amine groups using hydrazine hydrate and palladium/carbon catalyst.

    Substitution: Nucleophilic substitution reactions involving the replacement of nitro groups with amine groups.

Common Reagents and Conditions

Major Products

The major product formed from these reactions is this compound, which is used as a monomer in the synthesis of polyimides and epoxy resins .

Mechanism of Action

The mechanism of action of 2,2-Bis[4-(4-aminophenoxy)phenyl]propane involves its ability to cross-link with carboxylic acids or carboxylic dianhydrides to form polyimides. The amine groups at both ends of the molecule react with carboxylic groups, leading to the formation of strong, thermally stable polymers. These polymers exhibit excellent mechanical properties and thermal stability, making them suitable for high-performance applications .

Comparison with Similar Compounds

Similar Compounds

    Bisphenol A: Similar in structure but lacks the amine groups, making it less suitable for polyimide synthesis.

    4,4’-Isopropylidenebis(phenol): Another related compound used in the synthesis of polycarbonates and epoxy resins.

Uniqueness

2,2-Bis[4-(4-aminophenoxy)phenyl]propane is unique due to its diamino functionality, which allows it to form cross-linked polymers with superior thermal and mechanical properties. This makes it highly valuable in applications requiring high-performance materials .

Properties

IUPAC Name

4-[4-[2-[4-(4-aminophenoxy)phenyl]propan-2-yl]phenoxy]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O2/c1-27(2,19-3-11-23(12-4-19)30-25-15-7-21(28)8-16-25)20-5-13-24(14-6-20)31-26-17-9-22(29)10-18-26/h3-18H,28-29H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMKWGXGSGPYISJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)OC2=CC=C(C=C2)N)C3=CC=C(C=C3)OC4=CC=C(C=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5051650
Record name 4,4'-(Isopropylidenebis(4,1-phenyleneoxy))dianiline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5051650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13080-86-9
Record name 2,2-Bis[4-(4-aminophenoxy)phenyl]propane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13080-86-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bis(4-(4-aminophenoxy)phenyl)dimethylmethane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013080869
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, 4,4'-[(1-methylethylidene)bis(4,1-phenyleneoxy)]bis-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4,4'-(Isopropylidenebis(4,1-phenyleneoxy))dianiline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5051650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-[isopropylidenebis(4,1-phenyleneoxy)]dianiline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.032.699
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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